N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is a synthetic organic compound with significant interest in medicinal chemistry. This compound is known for its potential applications in cancer therapeutics and other biomedical fields. The chemical structure of this compound includes a chloro-substituted phenyl ring, a pyridine moiety, and an ethoxyquinoline backbone, which are essential for its biological activity.
The compound is classified under the category of quinoline derivatives and is recognized by its CAS number 915941-95-6. It is often studied for its pharmacological properties, particularly as a potential anticancer agent. Its synthesis and characterization have been documented in various scientific studies and patents, highlighting its relevance in drug development.
The synthesis of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide typically involves several key steps:
The detailed reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yield and purity. Techniques such as chromatography are employed to purify the final product .
The molecular formula of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide is , with a molecular weight of approximately 487.94 g/mol.
The structure features:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand its interactions at a molecular level .
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide can undergo various chemical reactions typical for amides and quinolines:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide primarily involves its interaction with specific biological targets, particularly in cancer cells:
Understanding these mechanisms is crucial for developing effective therapeutic strategies using this compound .
Some key physical and chemical properties of N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 487.94 g/mol |
Boiling Point | Approximately 699.9 °C |
Density | 1.38 g/cm³ |
pKa | 14.03 |
Solubility | Soluble in organic solvents |
These properties influence its behavior in biological systems and are essential for formulation development in pharmaceutical applications .
N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide has several potential applications in scientific research:
Continued research into this compound's properties and mechanisms will likely yield valuable insights into its therapeutic potential .
The systematic chemical name N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide provides a complete topological description of this advanced kinase inhibitor intermediate. According to IUPAC conventions:
This compound is cataloged under multiple identifiers reflecting its chemical and commercial significance:
Table 1: Chemical Identifiers and Nomenclature
Identifier Type | Designation | |
---|---|---|
CAS Registry Number | 915941-95-6 | |
Molecular Formula | C₂₆H₂₂ClN₅O₃ | |
Molecular Weight | 487.94 g/mol | |
IUPAC Name | N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide | |
Common Synonyms | Neratinib Impurity 45; TMCQ; Acetamide, N-[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]- | [1] [3] [4] |
The structural taxonomy classifies it as a 4-anilinoquinoline derivative – a scaffold sharing key features with second-generation kinase inhibitors. Critical pharmacophoric elements include:
This quinoline derivative serves as a key synthetic intermediate for neratinib (PB272), an FDA-approved irreversible pan-HER tyrosine kinase inhibitor. The compound's structural features enable:
The compound's molecular weight (487.94 g/mol) and calculated logP (5.83) place it within optimal ranges for kinase inhibitor development, balancing membrane permeability and aqueous solubility for oral bioavailability. Its three hydrogen bond donors and seven hydrogen bond acceptors facilitate specific interactions within the kinase domain's adenine-binding region [3].
As Neratinib Impurity 45 (synonym: TMCQ), this compound occupies a critical position in the neratinib manufacturing process:
Table 2: Functional Role in Pharmaceutical Development
Development Phase | Function | Specification Requirements | |
---|---|---|---|
Chemical Synthesis | Penultimate intermediate | Purity ≥98% (HPLC) | |
Analytical Control | Specification impurity | Identification threshold: 0.05%; Qualification threshold: 0.10% | |
Regulatory Compliance | Reported impurity | Structural characterization (MS/NMR); Toxicological qualification | [3] [4] [8] |
Commercial synthesis is available from multiple specialty chemical suppliers under current Good Manufacturing Practice (cGMP) conditions:
Table 3: Synthesis and Supply Landscape
Supplier | Catalog Number | Purity Specification | Packaging Options | |
---|---|---|---|---|
Simson Pharma | N730012 | Certificate of Analysis provided | Custom synthesis | |
Aaron Chemicals | AR00H3GT | Not specified | 100mg, 250mg | |
ChemScene | CS-0001861 | ≥98% | 100mg | |
Achemtek | 0102-018249 | Not specified | Not specified | [1] [2] [3] |
The compound's stability profile requires storage at 2–8°C under inert conditions, with handling precautions due to its classification as a GHS Category 7 substance (H302: Harmful if swallowed) [3] [4]. Ongoing research explores structural analogs derived from this core scaffold to address emerging therapeutic challenges in oncology, particularly resistance mechanisms in HER2-driven malignancies.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: